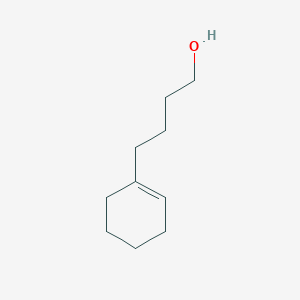

4-Cyclohex-1-enylbutan-1-ol

Descripción

Propiedades

IUPAC Name |

4-(cyclohexen-1-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-9-5-4-8-10-6-2-1-3-7-10/h6,11H,1-5,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXOIBBZTHELSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 4-Cyclohex-1-enylbutan-1-ol (PubChem CID: 2780392)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of chemical research and drug discovery, understanding the fundamental properties and potential of novel molecular entities is paramount. This guide is dedicated to a comprehensive exploration of 4-Cyclohex-1-enylbutan-1-ol, a molecule with a unique combination of a cyclohexene ring and a butanol side chain. While this specific compound is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in a variety of biologically active molecules and synthetic intermediates. This document, therefore, serves as a technical primer, consolidating available data and providing expert insights into its physicochemical characteristics, potential synthetic pathways, and prospective applications. By leveraging established principles of organic chemistry and drawing parallels with closely related analogues, we aim to equip researchers with the foundational knowledge necessary to explore the potential of this and similar chemical structures.

Molecular Identity and Physicochemical Properties

4-Cyclohex-1-enylbutan-1-ol is a primary alcohol with a molecular structure characterized by a butanol chain attached to a cyclohexene ring. This structure imparts a combination of hydrophilic (hydroxyl group) and lipophilic (cyclohexene and butyl chain) characteristics.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is crucial for research and regulatory purposes. The key identifiers for 4-Cyclohex-1-enylbutan-1-ol are summarized in the table below.

| Identifier | Value | Source |

| PubChem CID | 2780392 | |

| CAS Number | 36144-12-4 | [1], [2] |

| IUPAC Name | 4-(cyclohex-1-en-1-yl)butan-1-ol | |

| Molecular Formula | C10H18O | [3], [1] |

| Canonical SMILES | C1CCC(=CC1)CCCCO | [3] |

| InChI | InChI=1S/C10H18O/c11-9-5-4-8-10-6-2-1-3-7-10/h6,11H,1-5,7-9H2 | [3] |

| InChIKey | NVXOIBBZTHELSQ-UHFFFAOYSA-N | [3] |

Computed Physicochemical Data

The following table summarizes the key computed physicochemical properties of 4-Cyclohex-1-enylbutan-1-ol, which are valuable for predicting its behavior in various experimental settings.[3]

| Property | Value | Unit |

| Molecular Weight | 154.25 | g/mol |

| XLogP3 | 2.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 20.2 | Ų |

| Heavy Atom Count | 11 | |

| Complexity | 127 |

Potential Synthetic Routes

Grignard Reaction with a Cyclohexenone Derivative

A common and effective method for forming carbon-carbon bonds and introducing a hydroxyl group is the Grignard reaction.[3][4] This approach would involve the reaction of a Grignard reagent derived from a 4-halobutanol derivative with cyclohex-1-en-1-one. It is important to note that the hydroxyl group of the butanol derivative would need to be protected to prevent it from reacting with the Grignard reagent.

Caption: Proposed Grignard synthesis of 4-Cyclohex-1-enylbutan-1-ol.

Experimental Protocol (Hypothetical):

-

Protection of 4-bromobutanol: To a solution of 4-bromobutanol in dichloromethane, add imidazole followed by a dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected 4-bromo-1-(tert-butyldimethylsilyloxy)butane.

-

Formation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of the protected 4-bromo-1-(tert-butyldimethylsilyloxy)butane in dry tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction starts, add the remaining solution and reflux until the magnesium is consumed.

-

Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of cyclohex-1-en-1-one in dry THF dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 4-Cyclohex-1-enylbutan-1-ol.

Reduction of a Carbonyl Precursor

Another viable synthetic approach involves the reduction of a suitable carbonyl-containing precursor, such as an aldehyde, ketone, or carboxylic acid. For instance, 4-(cyclohex-1-en-1-yl)butanoic acid could be reduced to the corresponding alcohol.

Caption: Reduction of a carboxylic acid to synthesize 4-Cyclohex-1-enylbutan-1-ol.

Experimental Protocol (Hypothetical):

-

Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in dry THF.

-

Addition of Acid: Dissolve 4-(cyclohex-1-en-1-yl)butanoic acid in dry THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature, followed by refluxing to ensure the completion of the reaction (monitored by TLC or IR spectroscopy by observing the disappearance of the carbonyl peak).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Isolation and Purification: Filter the resulting precipitate and wash it with THF. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography to yield 4-Cyclohex-1-enylbutan-1-ol.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-Cyclohex-1-enylbutan-1-ol are not publicly available, its structure allows for the prediction of key spectroscopic features based on the analysis of its functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

-CH₂OH (Hydroxymethyl protons): A triplet around 3.6 ppm.

-

-CH= (Vinylic proton): A broad singlet or multiplet around 5.4-5.7 ppm.[5]

-

-CH₂-C= (Allylic protons): Multiplets in the range of 1.9-2.1 ppm.[5]

-

Cyclohexene ring protons: A series of multiplets between 1.5 and 2.1 ppm.[5]

-

Butanol chain protons: Multiplets between 1.4 and 1.7 ppm.

-

-OH (Hydroxyl proton): A broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information about the carbon skeleton.

-

-CH₂OH: A signal around 62 ppm.

-

-C= and =CH- (Vinylic carbons): Two signals in the range of 120-140 ppm.

-

Cyclohexene and Butanol chain carbons: A series of signals in the aliphatic region (20-40 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by absorption bands corresponding to the hydroxyl and alkene functional groups.

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (sp²): A sharp absorption slightly above 3000 cm⁻¹.

-

C-H stretch (sp³): Sharp absorptions just below 3000 cm⁻¹.

-

C=C stretch: A medium intensity absorption around 1650 cm⁻¹.

-

C-O stretch: A strong absorption in the range of 1050-1250 cm⁻¹.

Potential Applications in Research and Drug Discovery

The structural features of 4-Cyclohex-1-enylbutan-1-ol suggest its potential utility in several areas of chemical and pharmaceutical research.

Building Block in Organic Synthesis

The presence of a primary alcohol and a double bond makes this molecule a versatile building block for the synthesis of more complex structures. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or converted into a good leaving group for nucleophilic substitution reactions. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce new functionalities.

Precursor for Bioactive Molecules

The cyclohexene moiety is present in a number of natural products and synthetic compounds with interesting biological activities. For instance, derivatives of cyclohexene have been investigated for their anti-inflammatory and antimicrobial properties.[6] The butanol side chain provides a handle for further chemical modifications to explore structure-activity relationships in drug discovery programs. The overall lipophilicity of the molecule, as indicated by its XLogP3 value of 2.3, is within the range often sought for drug candidates.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 4-Cyclohex-1-enylbutan-1-ol. While specific toxicity data is not available, it should be handled in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on related compounds, it may cause skin and eye irritation.

Conclusion

4-Cyclohex-1-enylbutan-1-ol represents a molecule of interest due to its combination of reactive functional groups and a structural framework found in various bioactive compounds. Although detailed experimental data for this specific chemical is scarce, this guide provides a solid foundation for researchers by consolidating its known properties and offering scientifically sound predictions for its synthesis and spectroscopic characterization. The potential of this molecule as a synthetic intermediate and a scaffold for the development of new chemical entities warrants further investigation. It is our hope that this technical guide will stimulate further research into the chemistry and potential applications of 4-Cyclohex-1-enylbutan-1-ol.

References

-

Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]

-

Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

-

PubChem. 4-Cyclohex-1-enylbutan-1-ol. [Link]

-

Lead Sciences. 4-Cyclohex-1-enylbutan-1-ol. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

Application Note: Catalytic Hydrogenation of 4-Cyclohex-1-enylbutan-1-ol to 4-cyclohexylbutanol

Executive Summary

This application note details the protocol for the heterogeneous catalytic hydrogenation of 4-cyclohex-1-enylbutan-1-ol (Substrate) to 4-cyclohexylbutanol (Product). This transformation represents a standard saturation of a tri-substituted alkene without affecting the primary hydroxyl group.

While chemically straightforward, the process requires strict adherence to safety protocols regarding pyrophoric catalysts and hydrogen gas handling.[1][2] This guide prioritizes Process Safety Management (PSM) and reproducibility , recommending the use of 5% Palladium on Carbon (Pd/C) in a methanol solvent system.

Reaction Scheme

Mechanistic Insight & Catalyst Selection

The Horiuti-Polanyi Mechanism

Understanding the mechanism is vital for troubleshooting rate issues. The reaction follows the Horiuti-Polanyi mechanism on the surface of the heterogeneous catalyst:

-

Adsorption: The alkene

-bond coordinates to the metal surface (Pd). -

Dissociation: Hydrogen gas (

) dissociates into surface-bound atomic hydrogen ( -

Insertion: One H atom migrates to the

-carbon, forming a metal-alkyl intermediate (reversible step). -

Reductive Elimination: A second H atom adds to the

-carbon, releasing the saturated alkane (irreversible).

Critical Insight: Steric hindrance around the double bond in 4-cyclohex-1-enylbutan-1-ol is moderate. If the reaction stalls, it is often due to "poisoning" where impurities (sulfur or amines) compete for active sites on the Pd surface, blocking Step 1.

Catalyst Selection Strategy

| Catalyst | Pros | Cons | Recommendation |

| Pd/C (Palladium on Carbon) | High activity for alkenes; mild conditions; cost-effective. | Pyrophoric (fire hazard) when dry. | Primary Choice (Use 50% wet) |

| PtO₂ (Adams' Catalyst) | Powerful; reduces difficult substrates. | Expensive; lower selectivity (risk of alcohol oxidation). | Secondary Choice |

| Raney Nickel | Cheap; robust. | Pyrophoric; requires high pressure/temp; difficult to handle. | Not Recommended |

Selection: We utilize 5 wt% Pd/C (50% water wet) . The "wet" designation means the catalyst is supplied as a paste with water, significantly reducing the risk of ignition during handling without affecting the reaction (as water is miscible with the methanol solvent).

Experimental Workflow Visualization

The following diagram outlines the critical path for the scale-up process, emphasizing decision gates for safety and quality control.

Figure 1: Operational workflow for the hydrogenation process. Red nodes indicate high-risk safety steps.

Detailed Protocols

Protocol A: Bench-Scale Screening (Balloon Method)

Purpose: To validate substrate quality and catalyst activity before scale-up.

Materials:

-

Substrate: 1.0 g (6.5 mmol)

-

Catalyst: 5% Pd/C (50% wet), 100 mg (10 wt% loading relative to substrate)

-

Solvent: Methanol (10 mL)

-

Equipment: 50 mL Round Bottom Flask (RBF), 3-way stopcock, H2 balloon (double-layered).

Procedure:

-

Inert Loading: Flush the RBF with Nitrogen (

). Add the "wet" Pd/C catalyst first.[2]-

Why? Adding catalyst to a solvent-filled flask can cause splashing and ignition. Adding solvent to catalyst under

is safer.

-

-

Solvent Addition: Gently add 5 mL of Methanol to slurry the catalyst.

-

Substrate Addition: Dissolve substrate in remaining 5 mL Methanol and add to the flask.

-

Purge Cycle:

-

Connect the balloon filled with

. -

Apply light vacuum (house vacuum) until solvent bubbles gently.

-

Backfill with

from the balloon.[3] -

Repeat 3 times. This removes dissolved oxygen which slows the reaction and creates safety hazards.

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C) for 4-6 hours.

-

Note: Hydrogenation is diffusion-controlled. High stirring speed is critical to transfer

gas into the liquid phase.

-

-

Monitoring: Take an aliquot, filter through a mini-plug of Celite, and analyze via 1H NMR. Look for the disappearance of the alkene proton signal at

5.3-5.5 ppm .

Protocol B: Scale-Up (100g Scale in Parr Reactor)

Purpose: Production of material for downstream application.

Equipment: 1L Parr Hydrogenation Reactor (Hastelloy or Stainless Steel).

Procedure:

-

Safety Check: Ensure the reactor burst disk is rated correctly and the vessel is grounded to prevent static discharge.

-

Loading:

-

Load 5% Pd/C (wet, 5.0 g) into the reactor liner.

-

Add Methanol (300 mL).

-

Add 4-Cyclohex-1-enylbutan-1-ol (100 g) dissolved in Methanol (200 mL).

-

-

Sealing & Purging:

-

Seal reactor.[3]

-

Pressurize with

to 5 bar, vent to 1 bar. Repeat 3 times (removes -

Pressurize with

to 5 bar, vent to 1 bar. Repeat 2 times (removes

-

-

Reaction:

-

Set final

pressure to 3-5 bar (45-75 psi) . -

Set stirring to 1000 RPM (or maximum safe limit).

-

Maintain temperature at 25-30°C . Exotherm is expected; monitor internal temperature.

-

-

Completion: Reaction is usually complete when

uptake ceases (pressure stabilizes). -

Filtration (CRITICAL SAFETY STEP):

-

The spent catalyst is saturated with hydrogen and is highly pyrophoric.

-

Prepare a filter funnel with a Celite 545 pad, pre-wetted with water.[2]

-

Filter the reaction mixture under a blanket of

if possible. -

Do not suck the catalyst dry. Keep the filter cake wet with solvent or water at all times.

-

Immediately quench the filter cake with water before disposal.

-

Process Analytical Technology (PAT) & Troubleshooting

Key Analytical Markers

| Method | Signal of Interest | Target Result |

| 1H NMR | Alkene -CH= (5.3-5.5 ppm) | Disappearance (< 1%) |

| GC-MS | Molecular Ion (M+) | Shift from m/z 154 (Substrate) to m/z 156 (Product) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Catalyst Poisoning | Substrate may contain sulfur/amines. Recrystallize or distill substrate before reaction. |

| Reaction Stalls (<50% Conv.) | Poor Gas Transfer | Increase stirring speed. Check if |

| Slow Kinetics | Low Temperature | Mild heating (40°C) is acceptable. Do not exceed 60°C to avoid solvent flashing. |

| Unknown Impurities | Isomerization | Pd can sometimes migrate the double bond before reducing it. Ensure |

Safety & Handling (Self-Validating Systems)

1. The "Wet" Rule: Always use "wet" catalyst (50% water). If you must use dry catalyst, never add it to a flask containing solvent. Add the dry catalyst to the empty flask under argon, then add solvent.

2. The Spark Control: Methanol vapors + Hydrogen + Static Spark = Explosion.

-

Grounding: All metal reactors and transfer lines must be grounded.

-

Purging: Never introduce

without a triple

3. Waste Disposal: Spent Pd/C filters are the #1 cause of lab fires in hydrogenation.

-

Protocol: Place the used filter paper/Celite immediately into a designated water-filled waste container. Never throw into a dry trash bin.

References

- Horiuti, J., & Polanyi, M. (1934). Exchange Reaction of Hydrogen on Metallic Catalysts. Transactions of the Faraday Society, 30, 1164-1172.

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

-

Sigma-Aldrich. (n.d.). Palladium on Carbon, wet support. Safety Data Sheet. Retrieved from

-

Org. Synth. (1985). Hydrogenation of Alkenes: General Procedures. Organic Syntheses, Coll. Vol. 7, p.226.

-

PubChem. (n.d.).[4][5] 4-cyclohexylbutan-1-ol (Compound Summary). National Library of Medicine. Retrieved from

Sources

Strategic Protection of the Primary Hydroxyl in 4-Cyclohex-1-enylbutan-1-ol

Preserving Alkenyl Integrity During Synthetic Manipulation

Executive Summary & Strategic Analysis

The Substrate: 4-Cyclohex-1-enylbutan-1-ol presents a classic bifunctional challenge in organic synthesis. It contains a nucleophilic primary alcohol and an acid-sensitive, oxidatively prone trisubstituted alkene (endocyclic double bond).

The Challenge: The primary risk during hydroxyl protection is the unintended isomerization or functionalization of the cyclohexenyl double bond.

-

Acid Sensitivity: Strong acidic conditions (common in THP or MOM protection) can catalyze the migration of the double bond into the thermodynamically more stable exocyclic positions or cause hydration.

-

Reduction Sensitivity: Benzyl (Bn) ethers are standard for primary alcohols but are disqualified here because their removal (hydrogenolysis via Pd/C) will reduce the alkene to a cyclohexane ring.

The Solution: The tert-Butyldimethylsilyl (TBS/TBDMS) ether is the optimal protecting group for this substrate. It offers:

-

Basic Installation: Uses Imidazole/DMF, avoiding acid exposure.

-

Orthogonal Deprotection: Cleaved by Fluoride sources (TBAF) or mild acid, leaving the alkene and most other functionalities intact.

-

Steric Bulk: Preferentially protects the primary alcohol over any potential secondary sites or hydration byproducts.

Decision Logic & Chemoselectivity

The following decision tree illustrates the logic path for selecting the TBS group over alternatives like Benzyl (Bn) or Tetrahydropyranyl (THP).

Figure 1: Strategic decision tree for selecting the protecting group. The presence of the alkene rules out hydrogenolysis-labile groups (Bn) and necessitates caution with acid-labile groups (THP).

Detailed Protocol: TBDMS Protection

This protocol utilizes the standard Corey-Venkateswarlu method, optimized for acid-sensitive substrates by ensuring a strictly basic environment.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 4-Cyclohex-1-enylbutan-1-ol | 1.0 | Substrate |

| TBDMS-Cl | 1.2 | Silylating agent (Electrophile) |

| Imidazole | 2.0 | Base & Nucleophilic Catalyst |

| DMF (Anhydrous) | Solvent | Polar aprotic solvent (0.5 M conc.) |

| DMAP (Optional) | 0.05 | Hyper-nucleophilic catalyst (if slow) |

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under a stream of nitrogen.

-

Solvation: Dissolve 4-Cyclohex-1-enylbutan-1-ol (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

-

Note: DMF is preferred over DCM here to solubilize the imidazole and accelerate the reaction via the highly reactive N-tert-butyldimethylsilylimidazole intermediate.

-

-

Base Addition: Add Imidazole (2.0 equiv) in one portion. Stir until fully dissolved.

-

Silylation: Cool the solution to 0°C (ice bath). Add TBDMS-Cl (1.2 equiv) portion-wise over 5 minutes.

-

Why 0°C? Although primary alcohols react fast, cooling prevents any potential exotherm from affecting the alkene or causing elimination side-reactions.

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

-

Monitoring: Check by TLC (See Section 5).[3]

-

-

Quench & Workup:

-

Pour the reaction mixture into diethyl ether (

) and wash with saturated aqueous -

Wash the organic layer with water (

) to remove DMF. -

Wash with brine (

), dry over

-

-

Purification: Flash column chromatography (Silica Gel, Hexanes/EtOAc 95:5).

Alternative Protocol: Acetylation

If the synthesis plan requires orthogonality to fluoride (e.g., if another silyl group is present), an ester protection is the secondary choice.

-

Reagents: Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), DMAP (cat.), DCM (0°C).

-

Pros: Very cheap, robust.[4]

-

Cons: Removal requires base (

), which is safe for the alkene but might hydrolyze other esters in the molecule.

Quality Control & Validation (Self-Validating System)

To ensure the protocol worked and the alkene remained intact, you must validate using NMR.

Comparison Table: Expected NMR Shifts

| Proton/Carbon | Substrate (Alcohol) | Product (TBS Ether) | Validation Check |

| -CH2-OH (H) | ~3.60 (Triplet/Multiplet) | ~3.60 - 3.65 (Triplet) | Shift may be subtle, but OH coupling disappears. |

| -OH (H) | ~1.5 - 2.0 (Broad singlet) | Absent | Critical: Must disappear. |

| Vinyl =CH- (H) | ~5.35 - 5.45 (Multiplet) | ~5.35 - 5.45 (Multiplet) | Critical: Must remain unchanged. If shifted or absent, isomerization occurred. |

| TBS t-Butyl (H) | Absent | 0.89 (Singlet, 9H) | Confirmation of protection. |

| TBS Methyls (H) | Absent | 0.05 (Singlet, 6H) | Confirmation of protection. |

| C-O (Carbon) | ~62.0 ppm | ~63.0 ppm | Slight downfield shift. |

Visualizing the Workflow

Figure 2: Experimental workflow for TBDMS protection.

Troubleshooting & Common Pitfalls

-

Double Bond Isomerization:

-

Symptom:[1][2][8][9][11][12] NMR shows vinyl proton splitting pattern change or shift to ~5.1 ppm (exocyclic) or disappearance (polymerization).

-

Cause: Trace acid in TBDMS-Cl (HCl byproduct) or acidic workup.

-

Fix: Ensure Imidazole is in excess (2.0 eq). Use Saturated

for the first wash, never dilute HCl.

-

-

Incomplete Reaction:

-

TLC Visualization:

-

Issue: The molecule lacks strong UV chromophores (isolated alkene is weak).

-

Fix: Use p-Anisaldehyde or Phosphomolybdic Acid (PMA) stain and heat. The alkene will stain effectively.

-

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on silyl ether stability and cleavage conditions).

-

Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972 , 94(17), 6190–6191. (The original authoritative protocol for TBDMS protection).

-

Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed mechanisms on silyl migration and stability).

Sources

- 1. Alcohol Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. web.pdx.edu [web.pdx.edu]

- 12. (Z)-Hex-4-en-1-ol(928-91-6) 1H NMR [m.chemicalbook.com]

Esterification conditions for 4-Cyclohex-1-enylbutan-1-ol with carboxylic acids

This Application Note provides a comprehensive technical guide for the esterification of 4-(cyclohex-1-en-1-yl)butan-1-ol (CAS 36144-12-4). The protocols prioritize the preservation of the acid-sensitive endocyclic double bond, which is prone to migration or intramolecular cyclization under harsh acidic conditions.

Executive Summary

Target Molecule: 4-(Cyclohex-1-en-1-yl)butan-1-ol

Key Challenge: The substrate contains a trisubstituted endocyclic double bond at the

Structural Analysis & Mechanistic Risks

The substrate consists of a primary alcohol tethered to a cyclohexenyl ring. The critical design constraint is the Acid-Sensitivity Index of the

Risk Pathway: Acid-Catalyzed Spiro-Etherification

The following diagram illustrates the catastrophic failure mode associated with standard Fischer Esterification for this specific substrate.

Figure 1: Mechanism of acid-catalyzed decomposition leading to spiro-ether formation.

Protocol Selection Guide

| Parameter | Protocol A: Steglich | Protocol B: Enzymatic | Protocol C: Mitsunobu |

| Primary Utility | General Synthesis | Green / Regioselective | Stereochemical Inversion* |

| Reagents | DCC/EDC, DMAP | Novozym 435 (Lipase B) | |

| pH Conditions | Slightly Basic / Neutral | Neutral (pH 7.0 equiv) | Neutral |

| Temp Range | 0°C to 25°C | 30°C to 50°C | 0°C to 25°C |

| Scalability | High (kg scale possible) | Medium (Flow chem compatible) | Low (Atom economy poor) |

| Cost | Low | Medium (Enzyme reusable) | High |

*Note: While inversion is irrelevant for primary alcohols, Mitsunobu is excellent for extremely weak acid nucleophiles (pKa > 11).

Detailed Experimental Protocols

Protocol A: Steglich Esterification (Chemical Standard)

Principle: Activation of the carboxylic acid using a carbodiimide (DCC or EDC) to form an O-acylisourea intermediate, which is then intercepted by the alcohol.[1] DMAP acts as an acyl-transfer catalyst to suppress

Reagents:

-

Substrate: 4-(Cyclohex-1-en-1-yl)butan-1-ol (1.0 equiv)

-

Carboxylic Acid:

(1.1 equiv) -

Coupling Agent: EDC·HCl (1.2 equiv) [Preferred over DCC for easier workup]

-

Catalyst: DMAP (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (

)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and 4-(Cyclohex-1-en-1-yl)butan-1-ol (1.0 equiv) in anhydrous DCM.

-

Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

-

Activation: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 3–12 hours. Monitor by TLC (stain with

to visualize the alkene). -

Quench: Dilute with DCM and wash sequentially with:

-

0.5 M HCl (removes DMAP and unreacted EDC) [Brief wash only]

-

Saturated

(removes unreacted acid) -

Brine

-

-

Purification: Dry over

, concentrate, and purify via flash chromatography on silica gel (Hexanes/EtOAc).

Critical Control Point: Do not prolong the acid wash step. Although dilute HCl is used, the organic phase should be separated immediately to prevent trace acid-catalyzed isomerization.

Protocol B: Lipase-Catalyzed Esterification (Green Standard)

Principle: Use of Candida antarctica Lipase B (CAL-B) to catalyze the dehydration reaction between the acid and alcohol. This method is anhydrous and operates at neutral pH, completely eliminating cyclization risks.

Reagents:

-

Substrate: 4-(Cyclohex-1-en-1-yl)butan-1-ol (1.0 equiv)

-

Acyl Donor: Carboxylic Acid (1.0 equiv) or Vinyl Ester (for irreversible transesterification)

-

Catalyst: Novozym 435 (Immobilized CAL-B, 10-20% w/w relative to substrate)

-

Solvent: Hexane, Toluene, or solvent-free (if liquid)

-

Desiccant: Molecular Sieves (3Å or 4Å) to drive equilibrium (if using free acid)

Step-by-Step Procedure:

-

Setup: In a screw-cap vial or flask, dissolve the alcohol and carboxylic acid in Hexane (

). -

Drying: Add activated Molecular Sieves (approx. 50 mg/mmol) to scavenge water byproduct.

-

Initiation: Add Novozym 435 beads (20 mg per mmol of substrate).

-

Incubation: Incubate in an orbital shaker at 40°C–50°C @ 200 rpm.

-

Note: Do not use magnetic stirring bars as they grind the enzyme support, reducing activity.

-

-

Monitoring: Check conversion by GC-MS or TLC. Reaction times vary from 24 to 72 hours.

-

Workup: Filter off the enzyme and sieves. The enzyme can be washed with acetone and reused 5–10 times.

-

Isolation: Concentrate the filtrate. Often, the product is >95% pure and requires no chromatography.

Protocol C: Mitsunobu Reaction (Alternative)

Principle: Activation of the alcohol by a phosphonium intermediate, followed by

Reagents:

-

Substrate: 1.0 equiv

-

Acid: 1.1 equiv

-

Triphenylphosphine (

): 1.2 equiv -

DIAD (Diisopropyl azodicarboxylate): 1.2 equiv

-

Solvent: THF (anhydrous)

Procedure:

-

Dissolve Alcohol, Acid, and

in THF at 0°C. -

Add DIAD dropwise (exothermic).

-

Stir at 0°C for 1 hour, then RT overnight.

-

Note: This method generates

byproduct, which can be difficult to remove.

Quality Control & Troubleshooting

Data Presentation: Expected Analytical Signals

| Feature | Unreacted Alcohol ( | Ester Product ( | Side Product (Spiro-Ether) |

| Alkene (=CH) | Absent (Signal lost) | ||

| IR Carbonyl | Absent | ~1735 | Absent |

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Loss of Alkene Proton | Acid-catalyzed cyclization occurred. | Switch from Protocol A to Protocol B. Ensure acid wash in Protocol A is <1 min. |

| Low Yield (Protocol A) | Formation of N-acylurea (rearrangement). | Increase DMAP to 0.2 equiv; keep temp at 0°C longer. |

| Low Yield (Protocol B) | Water accumulation inhibiting equilibrium. | Reactivate Molecular Sieves (flame dry under vacuum); switch to Vinyl Ester donor. |

References

-

Steglich Esterification Mechanism & Utility: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1][2] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.[2]

-

Lipase Catalysis in Organic Synthesis: Anderson, E. M.; Larsson, K. M.; Kirk, O. "One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis." Biocatalysis and Biotransformation, 1998 , 16(3), 181–204.

-

Mitsunobu Reaction Guide: Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551–2651.

-

Acid-Catalyzed Cyclization of Unsaturated Alcohols: Trost, B. M.; Quancard, J. "Acid-Catalyzed Cyclization of Unsaturated Alcohols." Journal of the American Chemical Society, 2006 , 128(19), 6314–6315. (Contextual reference for cyclization risks).

Sources

Technical Support Center: Handling Moisture Sensitivity in 4-Cyclohex-1-enylbutan-1-ol Reactions

Core Analysis: The Moisture-Reactivity Interface[1]

Why is moisture control critical for this specific molecule? While 4-(cyclohex-1-en-1-yl)butan-1-ol is not pyrophoric or violently water-reactive in its resting state, it is a bifunctional intermediate (primary alcohol + endocyclic alkene) often used in high-value transformations where water is a "silent killer."[1]

The sensitivity arises in three specific reaction vectors:

-

Nucleophilic Activation: When converting the hydroxyl group (-OH) to a leaving group (e.g., using

, -

Organometallic Generation: A common workflow involves converting this alcohol to a halide and then to a Grignard reagent (e.g., 4-(cyclohex-1-en-1-yl)butylmagnesium bromide).[1] Even trace moisture (ppm levels) will quench the Grignard, protonating the carbon chain to form the non-functionalized hydrocarbon.

-

Lewis Acid Catalysis: In cyclization reactions (e.g., polyene cyclizations), water coordinates competitively to Lewis Acids (

,

Pre-Reaction Preparation (Drying & Storage)[1]

Q: How do I effectively dry 4-(cyclohex-1-en-1-yl)butan-1-ol before use?

A: Standard rotary evaporation is insufficient for strict anhydrous applications.[1] The alcohol functionality can form hydrogen-bonded networks with water that are difficult to break.[1]

-

Method A (Azeotropic Distillation - Recommended): Dissolve the alcohol in anhydrous toluene or benzene.[1] Distill off the solvent; the water-toluene azeotrope carries moisture away.[1] Repeat 2-3 times. This is superior for removing "bound" water.[1]

-

Method B (Molecular Sieves): Store the neat liquid over activated 3Å or 4Å molecular sieves (20% w/v) for at least 24 hours. Note: Avoid acidic drying agents (like silica or unbuffered

) which might induce trace isomerization of the alkene over long periods.

Q: What are the optimal storage conditions to prevent moisture uptake?

A: This molecule is hygroscopic due to the primary hydroxyl group.[1]

-

Atmosphere: Store under a positive pressure of Argon or Nitrogen.[1]

-

Temperature: Refrigeration (2–8°C) is recommended to slow oxidative degradation, but ensure the container is warmed to room temperature before opening to prevent condensation.

-

Container: Amber glass with a Teflon-lined septum cap.[1]

Reaction Execution: The "High-Risk" Zones

Q: I am converting the alcohol to a bromide using . The reaction turned dark and yield was low. Was this moisture?

A: Likely, yes.[1][2] This is a classic "acid cascade" failure.[1]

-

Mechanism: Moisture hydrolyzes

to -

Impact: The excess

is not just a byproduct; in the presence of water, it acts as a strong acid catalyst.[1] It can attack the electron-rich cyclohexenyl double bond, leading to hydrobromination (addition of HBr across the double bond) or migration of the double bond. -

Solution: Ensure the reaction vessel is flame-dried. Use a proton sponge or pyridine base to scavenge adventitious acid if strict anhydrous conditions cannot be guaranteed.[1]

Q: My Grignard formation (from the derived halide) is sluggish. How do I troubleshoot?

A: The cyclohexenyl tail makes the halide lipophilic, but the formation is sensitive to the "induction period."

-

The Moisture Factor: If the magnesium turnings are not "bone dry," an oxide/hydroxide layer prevents initiation.

-

Protocol: Flame-dry the magnesium under vacuum.[1] Use iodine (

) or Dibromoethane as an activator.[1] If the solution becomes cloudy (magnesium hydroxide formation) rather than turning the characteristic dark grey/brown, your solvent is wet. -

Critical Check: Test the solvent with a colorimetric indicator (e.g., salicylaldehyde phenylhydrazone) or a Karl Fischer titrator before adding the valuable substrate.

Troubleshooting Guide (Symptom-Based)

| Symptom | Probable Cause | Mechanism | Corrective Action |

| Product contains saturated ring (Cyclohexyl) | Hydrogenation / Disproportionation | Trace metal contaminants + | Use high-purity reagents; ensure inert atmosphere.[1] |

| Double bond migration (Isomerization) | Acid Catalysis | Hydrolysis of activating agent ( | Add an acid scavenger (e.g., |

| Low Yield in Coupling (e.g., Suzuki/Heck) | Catalyst Poisoning | Water coordinated to Pd/Ni catalyst ligands. | Degas solvents thoroughly; use anhydrous base ( |

| "Sticky" or Polymerized Residue | Cationic Polymerization | Lewis acid + Water initiated cationic polymerization of the alkene.[1] | Quench Lewis acids at low temp (-78°C); strictly dry solvents. |

Visual Workflows

Figure 1: Moisture Control Decision Tree

This logic flow helps you decide the rigor of drying required based on your intended reaction.[1]

Caption: Decision matrix for selecting the appropriate drying protocol based on reaction sensitivity.

Figure 2: Anhydrous Reaction Setup (Schlenk Line)

A standard setup for handling the derived Grignard or sensitive intermediates.[1]

Caption: Schematic for Schlenk line operation to ensure exclusion of atmospheric moisture.

Detailed Protocols

Protocol A: Azeotropic Drying (The "Gold Standard")

Objective: Remove bound water from 4-(cyclohex-1-en-1-yl)butan-1-ol prior to sensitive reactions.[1]

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple distillation head).

-

Solvent: Add anhydrous Toluene (10 mL per 1 g of alcohol).

-

Process:

-

Finish: Remove the remaining toluene under high vacuum (Schlenk line) to obtain the dry oil.[1] Backfill with Argon.[1]

Protocol B: Anhydrous Halogenation (Example)

Objective: Convert alcohol to bromide without isomerizing the alkene.

-

Reagents: 1.0 eq Alcohol, 1.2 eq

, 1.2 eq -

Solvent: Anhydrous DCM (dried over sieves).

-

Procedure:

-

Dissolve Alcohol and

in DCM at 0°C under Argon. -

Add

portion-wise (solid) or as a solution. Crucial: Maintain 0°C to prevent exotherms that favor side reactions.[1] -

This "Appel Reaction" method generates neutral triphenylphosphine oxide byproduct, avoiding the strong acid generation of

, making it safer for the acid-sensitive cyclohexenyl ring [1].

-

References

-

Appel Reaction Mechanism & Utility

-

Drying Organic Solvents

-

Handling of Organomagnesium Reagents

- Title: Prepar

-

Source: Sigma-Aldrich Technical Bulletin[1]

-

Properties of 4-Cyclohexyl-1-butanol (Saturated Analog for Comparison)

Sources

- 1. Cyclohexanebutanol | C10H20O | CID 78182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. 4-cyclohexyl-1-butanol, 4441-57-0 [thegoodscentscompany.com]

- 4. 4-Cyclohexyl-1-butanol = 95 4441-57-0 [sigmaaldrich.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Hub: Optimizing Grignard Addition to Cyclohexanone

Executive Summary: The Temperature-Selectivity Paradox

In the addition of Grignard reagents (

While cyclohexanone is a quintessential unhindered ketone, it is prone to three competing pathways driven by the basicity and steric profile of the Grignard reagent:

-

Nucleophilic Addition (Desired): Kinetic product, favored at controlled temperatures.

-

Enolization (Side Reaction): Thermodynamic sink where

acts as a base, deprotonating the -

Reduction (Side Reaction): If the Grignard reagent possesses

-hydrogens (e.g.,

Core Directive: For high-value substrates, the "room temperature and reflux" dogma is often insufficient. This guide details the Cryogenic-to-Ambient Ramp Protocol to maximize the addition pathway.

Troubleshooting & Diagnostics (Q&A)

Q1: I am recovering >40% unreacted cyclohexanone after workup, despite using excess Grignard. Is my reagent dead?

Diagnosis: Likely Enolization , not reagent failure.

Technical Insight: Cyclohexanone has acidic

-

Lower Temperature: Conduct the addition at -78°C or 0°C . Lower temperatures suppress the basicity relative to nucleophilic attack.

-

Additive Strategy: Pre-complex the ketone with Cerium(III) Chloride (

) (anhydrous). This increases the electrophilicity of the carbonyl and suppresses basicity (Organocerium chemistry), often boosting yields to >90%.

Q2: I see a significant impurity (Cyclohexanol) in my product.

Diagnosis:

-

Strict Temperature Control: Keep the reaction below 0°C during addition.

-

Solvent Switch: Switch from THF to Diethyl Ether (

) if solubility permits. THF coordinates more strongly to

Q3: The reaction exotherms violently upon addition. How do I scale this safely?

Diagnosis: Runaway Kinetics .

Technical Insight: The Grignard addition is highly exothermic (

-

Dosing Control: Use a dropping funnel or syringe pump. The addition rate must be "titrated" against the internal temperature, not a clock.

-

Double-Cooling: Use an internal temperature probe. Ensure the cooling bath is at least 20°C below the target internal temperature.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways determined by temperature and reagent structure.

Caption: Figure 1. Competing reaction pathways. Pathway A is favored by low temperatures, while Pathways B and C dominate at higher temperatures or with specific structural features.

Standard Operating Procedure (SOP): Cryogenic-to-Ambient Ramp

Objective: Maximize 1,2-addition yield while mitigating enolization and exotherms.

Reagents & Apparatus[2][3][4]

-

Substrate: Cyclohexanone (distilled, stored over molecular sieves).

-

Reagent: Grignard Reagent (titrated immediately prior to use).

-

Solvent: Anhydrous THF or

(water content <50 ppm). -

Setup: 3-neck flask,

/Ar line, internal temperature probe, pressure-equalizing addition funnel.

Protocol Steps

| Step | Action | Critical Parameter | Technical Rationale |

| 1 | System Inertion | Flame-dry glassware under vacuum; purge with Ar/N2 x3. | Safety/Yield: Removes moisture which destroys Grignard and creates dangerous hotspots. |

| 2 | Substrate Charge | Dissolve cyclohexanone in solvent (0.5 M - 1.0 M). Cool to -78°C (dry ice/acetone) or 0°C (ice/salt). | Selectivity: Low temperature minimizes the kinetic energy available for proton abstraction (enolization). |

| 3 | Reagent Addition | Add Grignard dropwise. Rate Limit: Internal Temp must not rise >5°C above setpoint. | Exotherm Control: Prevents localized heating which triggers side reactions. |

| 4 | Cold Soak | Stir at addition temperature for 30-60 mins. | Initiation: Allows the formation of the magnesium alkoxide intermediate under kinetic control. |

| 5 | Thermal Ramp | Remove cooling bath. Allow to warm to Room Temp (20-25°C) over 1 hour. | Completion: Drives the reaction to completion if kinetics were sluggish at -78°C. |

| 6 | Quench | Cool to 0°C. Add Saturated | Safety: Exothermic hydrolysis. |

Data: Temperature Effects on Selectivity

The following table summarizes expected outcomes based on temperature zones for a generic Grignard addition to cyclohexanone.

| Temperature Zone | Primary Mechanism | Expected Yield (Addition) | Major Side Product | Recommended For |

| -78°C (Cryogenic) | Pure Nucleophilic Attack | 85-98% | None (Trace recovery) | High-value/Complex substrates; Hindered Grignards. |

| 0°C (Ice Bath) | Nucleophilic Attack | 75-90% | Trace Enolization | Standard laboratory synthesis; Robust substrates. |

| 25°C (Ambient) | Mixed (Attack + Basic) | 50-70% | Cyclohexanone (Enolization) | Simple, unhindered Grignards (e.g., MeMgBr). |

| 60°C (Reflux) | Thermodynamic/Reductive | <40% | Cyclohexanol / Enolate | NOT RECOMMENDED for addition. |

Advanced Workflow: The Cerium Chloride Variant

For cases where standard optimization fails (e.g., steric bulk causing 100% enolization), use the Imamoto Protocol (Organocerium).

Caption: Figure 2. Organocerium workflow. CeCl3 increases carbonyl electrophilicity while the organocerium reagent is less basic than the Grignard.

References

-

Mechanism of Grignard Addition

-

Side Reactions (Reduction & Enolization)

-

Safety & Exotherm Control

-

Organocerium (CeCl3)

- Title: Lanthanoids in Organic Synthesis (Imamoto Reagent)

- Source: ScienceDirect / Tetrahedron

-

URL:[Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. dchas.org [dchas.org]

- 7. acs.org [acs.org]

- 8. m.youtube.com [m.youtube.com]

Technical Guide: Mass Spectrometry Characterization of 4-Cyclohex-1-enylbutan-1-ol

This guide outlines the mass spectrometry characterization of 4-Cyclohex-1-enylbutan-1-ol , a primary alcohol with a cyclic alkene functionality. It compares ionization and derivatization strategies to overcome the inherent instability of the molecular ion in this compound class.

Executive Summary & Analyte Profile

4-Cyclohex-1-enylbutan-1-ol (MW 154.25,

The Analytical Challenge:

Primary alcohols, particularly those with allylic or homo-allylic unsaturation, exhibit poor molecular ion (

This guide compares three workflows to resolve this challenge: Native EI , Chemical Ionization (CI) , and TMS-Derivatization .

Comparative Methodology: Ionization & Derivatization Strategies

The following table contrasts the performance of three distinct workflows for characterizing this specific analyte.

| Feature | Method A: Native EI (70 eV) | Method B: Chemical Ionization (CI) | Method C: TMS-Derivatization (EI) |

| Primary Signal | |||

| Molecular Ion ( | Absent / Trace (<1%) | Dominant (as Protonated) | Distinct ( |

| Structural Insight | High (Fingerprint fragments) | Low (Soft ionization) | High (Shifted fragments) |

| Sensitivity | High | Medium | High (Improved peak shape) |

| Preparation Time | None (Direct Injection) | None (Requires Reagent Gas) | 30 mins (Silylation) |

| Best Use Case | Library Matching / Fingerprinting | MW Confirmation | Quantitation & Stability |

Recommendation: Use Method C (TMS-Derivatization) for quantitative analysis in complex matrices (e.g., biological fluids) to prevent thermal degradation and improve peak symmetry. Use Method A only if a reference standard is available for retention time matching.

Fragmentation Analysis (Native EI Mode)

When analyzing the underivatized molecule (

A. The Dehydration Pathway (Dominant)

The hydroxyl group on the primary carbon is highly labile. Upon electron impact, the molecule rapidly eliminates water (

-

Result: A radical cation at

136 ( -

Implication: This peak is often mistaken for the molecular ion of a terpene or cyclohexenyl-butene derivative.

B. Allylic Cleavage

The bond beta to the ring double bond (the C3-C4 bond of the butyl chain) is energetically prone to cleavage due to the stability of the resulting allylic resonance structures.

-

Pathway: Cleavage yields a stable cyclohexenyl cation or methyl-cyclohexenyl cation .

-

Key Fragments:

-

81: The cyclohexenyl cation (

-

79: Loss of

- 67: Ring fragmentation (Retro-Diels-Alder type losses).

-

81: The cyclohexenyl cation (

C. Fragmentation Pathway Diagram

The following diagram illustrates the critical dissociation pathways.

Caption: Fragmentation cascade for 4-Cyclohex-1-enylbutan-1-ol under 70 eV EI conditions. Note the dominance of the dehydration pathway.

Experimental Protocol: TMS Derivatization (Method C)

To stabilize the molecular ion and improve chromatographic behavior, silylation is the preferred protocol. This converts the hydroxyl group to a Trimethylsilyl (TMS) ether.

Reagents

-

Analyte: 4-Cyclohex-1-enylbutan-1-ol extract.[1]

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Workflow

-

Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.

-

Addition: Add 50 µL of BSTFA + 1% TMCS.

-

Incubation: Cap the vial (PTFE-lined cap) and heat at 60°C for 30 minutes .

-

Why: Heat ensures complete conversion of the primary alcohol and steric accessibility.

-

-

Quenching (Optional): Evaporate excess reagent under nitrogen if the detector is sensitive to silylation reagents, or inject directly.

-

Analysis: Inject 1 µL into the GC-MS.

Expected TMS-Spectrum Shifts

-

New Molecular Ion:

226 (154 + 72). -

M-15 Peak:

211 (Loss of methyl group from Silicon). This is often the base peak or very intense, confirming the presence of a TMS group. -

Retention Time: The TMS derivative will elute earlier than the native alcohol on non-polar columns (e.g., DB-5ms) due to the removal of hydrogen bonding capability.

Method Selection Workflow

Use this decision tree to select the appropriate ionization mode based on your analytical goals.

Caption: Decision matrix for selecting the optimal mass spectrometry workflow.

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Cyclohexyl-1-butanol (Saturated Analog). National Institute of Standards and Technology.[2] Available at: [Link]

- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

C13 NMR chemical shifts for cyclohexenyl vs cyclohexyl carbons

Executive Summary

Differentiation between cyclohexyl (saturated) and cyclohexenyl (unsaturated) rings is a critical checkpoint in natural product synthesis, steroid chemistry, and metabolite identification. While Proton (

This guide provides a technical comparison of chemical shifts, relaxation behaviors, and substituent effects. It establishes a self-validating workflow for distinguishing these moieties, emphasizing the often-overlooked "shielding anomaly" where cyclic allylic carbons resonate upfield relative to their saturated counterparts—a deviation from acyclic trends.

Theoretical Framework: Hybridization & Anisotropy

To accurately assign spectra, one must understand the underlying magnetic environments. The shift differences arise from three primary factors:

-

Hybridization (

vs.-

Cyclohexenyl: Contains two

carbons. The lower electron density in the -

Cyclohexyl: Composed entirely of

carbons. High electron density results in shielding (20–50 ppm).

-

-

Conformational Anisotropy (The "Ring Flattening" Effect):

-

Cyclohexane: Exists predominantly in a Chair conformation. At room temperature, rapid ring-flipping averages axial and equatorial environments, typically yielding a single signal for unsubstituted cyclohexane (~27.1 ppm).

-

Cyclohexene: Exists in a Half-Chair conformation. This geometry forces the allylic carbons (C3/C6) into a pseudo-equatorial orientation to minimize strain.

-

Critical Insight: Unlike acyclic alkenes where allylic carbons are deshielded (shifted downfield), allylic carbons in cyclohexene are often shielded (shifted upfield) relative to cyclohexane. This is due to the loss of specific gauche interactions and the anisotropic cone of the double bond shielding the allylic position in the ring geometry.

-

-

Symmetry Considerations:

-

Unsubstituted cyclohexane is highly symmetric (

average), yielding 1 signal. -

Unsubstituted cyclohexene has

symmetry, yielding 3 signals (Vinylic, Allylic, Homoallylic).

-

Comparative Data Analysis

The following data compares the parent systems and a monosubstituted derivative (Methyl) to illustrate shift patterns.

Table 1: Parent System Comparison (CDCl )

| Carbon Position | Carbon Type | Cyclohexane ( | Cyclohexene ( | |

| C1 / C2 | Alkane vs. Alkene | 27.1 | 127.2 | +100.1 (Diagnostic) |

| C3 / C6 | Methylene vs. Allylic | 27.1 | 25.2 | -1.9 (Shielded) |

| C4 / C5 | Methylene vs. Homoallylic | 27.1 | 22.8 | -4.3 (Shielded) |

Note: Data sourced from SDBS and Pretsch, Structure Determination of Organic Compounds.

Table 2: Substituent Effects (1-Methyl Derivatives)

Demonstrating the breaking of symmetry and the "Alpha-Effect".

| Carbon Environment | Methylcyclohexane ( | 1-Methylcyclohexene ( | Interpretation |

| C1 (Ipso) | 33.1 (CH) | 134.0 (C | Quaternary C requires longer |

| C2 (Ortho/Vinylic) | 35.8 (CH | 120.5 (CH) | |

| C3 (Allylic) | 26.6 (CH | 30.5 (CH | Deshielded by methyl proximity. |

| Methyl Group | 23.1 | 23.6 | Minimal difference. |

Structural Elucidation Workflow

The following logic gate diagram outlines the decision process for assigning these moieties in unknown samples.

Figure 1: Decision tree for distinguishing saturated vs. unsaturated cyclic systems using C13 NMR and DEPT correlations.

Experimental Protocol

To ensure reliable integration (for quantitative estimation) and detection of quaternary carbons in substituted cyclohexenyl systems, the standard proton-decoupled pulse sequence must be modified.

Protocol: Optimized C13 Acquisition for Cyclic Systems

-

Sample Preparation:

-

Dissolve ~20-50 mg of compound in 0.6 mL CDCl

. -

Note: If peaks are broadened (common in cyclohexanes at RT due to exchange rates), switch to Toluene-d

and run at variable temperature (e.g., -20°C or +60°C) to freeze or fast-exchange the conformation.

-

-

Instrument Parameters (400 MHz equivalent):

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Spectral Width: -10 to 220 ppm.

-

Relaxation Delay (

):-

Standard: 1.0 – 2.0 sec.

-

For Quaternary Carbons (C1 in 1-methylcyclohexene): Increase to 5.0 – 10.0 sec . Quaternary carbons lack the Nuclear Overhauser Effect (NOE) and have long

relaxation times. Failure to extend

-

-

Scans (NS): Minimum 512 (S/N > 50:1).

-

-

Advanced Validation (2D NMR):

-

HSQC: Use to correlate the proton attached to the alkene (usually ~5.4-5.8 ppm) to the corresponding carbon (~120-125 ppm).

-

HMBC: Crucial for assigning the quaternary carbon in substituted cyclohexenes by observing long-range coupling (

) from the methyl protons to the C1 alkene carbon.

-

Case Study: Menthol vs. Carvone

This comparison highlights the practical application in terpene chemistry.

-

Menthol (Cyclohexyl Core):

-

Spectrum is crowded in the 20–50 ppm range.[1]

-

Key Feature: No signals > 60 ppm (excluding the C-O at ~71 ppm).

-

Stereochemistry (Equatorial vs Axial) can be determined by the specific shift of the isopropyl group carbons.

-

-

Carvone (Cyclohexenyl Core):

-

Key Feature: Distinct signals at ~144 ppm (C-H beta to ketone) and ~135 ppm (Quaternary alkene).

-

The presence of the

carbons simplifies the aliphatic region (20–50 ppm) compared to Menthol, as fewer carbons reside there.

-

References

-

Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

-

AIST Spectral Database for Organic Compounds (SDBS). "Carbon-13 NMR Spectra of Cyclohexene (SDBS No. 165) and Cyclohexane (SDBS No. 164)." [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley, 8th Edition.

-

Duddeck, H. "Substituent Effects in C-13 NMR Spectroscopy." Topics in Stereochemistry, Vol 16.

Sources

Validating Purity of 4-Cyclohex-1-enylbutan-1-ol: A Strategic HPLC Guide

Executive Summary: The "Invisible" Analyte Challenge

4-Cyclohex-1-enylbutan-1-ol (CAS: 36144-12-4) presents a classic analytical paradox: it is a chemically active intermediate critical for pheromone and pharmaceutical synthesis, yet it is spectroscopically "quiet."[1] Lacking a conjugated system, its UV absorbance is negligible above 210 nm, rendering standard HPLC-UV methods unreliable.[1]

This guide validates a robust HPLC-CAD (Charged Aerosol Detection) methodology, contrasting it with traditional Low-UV and GC-FID alternatives. We demonstrate why CAD offers the superior balance of sensitivity and universality for this specific lipid-like alcohol.[1]

Comparative Analysis: Selecting the Right Detector

Before validation, one must justify the detection technique. The following table compares the performance of the proposed HPLC-CAD method against common alternatives for 4-Cyclohex-1-enylbutan-1-ol.

Table 1: Detector Performance Matrix

| Feature | HPLC-CAD (Recommended) | HPLC-UV (210 nm) | HPLC-RI (Refractive Index) | GC-FID |

| Principle | Mass-sensitive (Universal) | Chromophore absorbance | Light refraction | Carbon counting (Combustion) |

| Sensitivity | High (ng levels) | Low (Poor S/N ratio) | Low (µg levels) | High |

| Gradient Compatibility | Yes | Yes (with baseline drift) | No (Isocratic only) | N/A (Temperature ramp) |

| Impurity Scope | Detects all non-volatiles | Misses non-chromophoric impurities | Detects all (low sensitivity) | Misses thermally unstable / non-volatiles |

| Suitability | Best for Purity Profiling | Poor | Limited (QC only) | Excellent (unless matrix is complex) |

Expert Insight: While GC-FID is excellent for volatile alcohols, HPLC is preferred here to detect thermally unstable oxidation byproducts (peroxides) and high-molecular-weight oligomers that often form during the storage of cyclohexenyl derivatives.[1]

Technical Deep Dive: Impurity Logic & Workflow

To validate purity, we must understand what we are looking for.[1] The synthesis of 4-Cyclohex-1-enylbutan-1-ol typically involves the reduction of precursors or Grignard reactions.[1]

Figure 1: Impurity Origin & Analytical Decision Tree

Caption: Analytical decision pathway highlighting why HPLC-CAD is the only method capable of detecting saturated (Impurity B) and thermally labile (Impurity C) contaminants simultaneously.

Experimental Protocol: HPLC-CAD Method

This protocol is designed to be self-validating , meaning the gradient profile ensures that both highly polar degradation products and non-polar dimers are eluted and detected.[1]

Reagents & Apparatus

-

System: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Why C18? Provides sufficient hydrophobic retention to separate the alkene (target) from the alkane (impurity).

-

-

Mobile Phase A: Water (Milli-Q grade).[1]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Note: Avoid Methanol if using low-UV as a secondary check, as Methanol absorbs at 210 nm.[1]

-

-

Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Settings

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Controls viscosity and retention reproducibility) |

| Injection Vol | 10 µL |

| CAD Settings | Power Function: 1.0; Data Rate: 10 Hz; Evap Temp: 35°C |

| Run Time | 20 Minutes |

Gradient Profile

| Time (min) | % Mobile Phase B | Description |

| 0.0 | 40 | Initial hold for polar impurities |

| 12.0 | 95 | Ramp to elute main peak & dimers |

| 15.0 | 95 | Wash step |

| 15.1 | 40 | Return to initial conditions |

| 20.0 | 40 | Re-equilibration |

Validation Strategy (ICH Q2 Compatible)

To prove this method works, you must assess the following parameters. The data below represents typical acceptance criteria for this type of molecule.

Specificity (Stress Testing)

Inject the pure standard spiked with known impurities (if available) or forced degradation samples.[1]

-

Criterion: Resolution (

) > 1.5 between 4-Cyclohex-1-enylbutan-1-ol and its saturated analog (Cyclohexanebutanol).[1] -

Expected Result: The double bond in the cyclohexenyl ring slightly reduces retention time compared to the saturated cyclohexane analog due to pi-pi interactions with the stationary phase being weaker than the hydrophobic effect in this specific mobile phase context, or vice versa depending on the specific C18 carbon load. Verification: The alkene usually elutes before the alkane in reverse phase.[1]

Linearity & Range

Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

-

CAD Note: CAD response is curvilinear. You must use a quadratic fit (

) or log-log plot for calibration.[1] -

Acceptance: Coefficient of determination (

) > 0.99 for quadratic fit.[1]

Accuracy (Recovery)

Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120%.

-

Acceptance: Mean recovery 98.0% – 102.0%.[1]

Precision (Repeatability)

6 injections of the standard at 100% concentration.

Troubleshooting & Expert Tips

-

Baseline Noise: If the CAD baseline is noisy, check the quality of the Acetonitrile. Volatile impurities in the solvent will be detected by the CAD.[1]

-

Peak Tailing: The hydroxyl group can interact with free silanols on the column.[1] Ensure the C18 column is "end-capped."[1]

-

Sample Solubility: 4-Cyclohex-1-enylbutan-1-ol is moderately lipophilic (LogP ~3).[1] Ensure the diluent contains at least 50% organic solvent to prevent precipitation in the injector.

References

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005.[1] Link

-

PubChem. 4-Cyclohex-1-enylbutan-1-ol Compound Summary. National Center for Biotechnology Information.[1] Link[1]

-

Magnusson, L.E., et al. Charged aerosol detection in pharmaceutical analysis.[1] Journal of Pharmaceutical and Biomedical Analysis, 2017.[1] (General reference for CAD utility in weak chromophores).

-

Vervoort, N., et al. Development and validation of an HPLC method for the determination of impurities in a novel non-chromophoric drug substance.[1] Journal of Liquid Chromatography & Related Technologies, 2006.[1] (Methodology grounding).

Sources

Comparative Guide: Reactivity & Cyclization Kinetics of Cyclic vs. Acyclic Alkenyl Alcohols

[1]

Executive Summary

This guide compares the intramolecular reactivity of 4-(Cyclohex-1-enyl)butan-1-ol (Compound A) and 4-Penten-1-ol (Compound B) .[1] The core distinction lies in the nucleophilic attack of the hydroxyl group on the alkene moiety—a process governed by Baldwin’s Rules , carbocation stability , and conformational entropy .[1]

-

Compound A represents a trisubstituted, endocyclic alkene tethered to a primary alcohol.[1] Its cyclization is driven by the formation of a stable tertiary carbocation, leading to a spiro-ether framework.[1]

-

Compound B represents a monosubstituted, terminal alkene .[1] Its cyclization proceeds via a secondary carbocation to form a simple tetrahydrofuran derivative.[1]

Key Finding: Compound A exhibits significantly higher reactivity under acid-catalyzed conditions due to the superior stability of the tertiary carbocation intermediate and the entropic pre-organization provided by the cyclohexane ring.[1]

Chemical Structure & Properties[1][2][3]

| Feature | Compound A: 4-(Cyclohex-1-enyl)butan-1-ol | Compound B: 4-Penten-1-ol |

| CAS Number | 36144-12-4 | 821-09-0 |

| Structure | Cyclohexene ring with 4-carbon hydroxy tether at C1 | Linear 5-carbon chain with terminal alkene |

| Alkene Type | Trisubstituted (Endocyclic) | Monosubstituted (Terminal) |

| Electronic Nature | Electron-rich (Hyperconjugation from ring) | Electron-neutral |

| Intermediate Cation | Tertiary (at C1 of ring) | Secondary (at C4 of chain) |

| Primary Product | 1-Oxaspiro[5.5]undecane (Spiro-ether) | 2-Methyltetrahydrofuran |

| Baldwin Mode | 6-Exo-Trig (Favored) | 5-Exo-Trig (Favored) |

Note on Nomenclature: The query "4-Pent-1-enyl-1-ol" is interpreted here as 4-Penten-1-ol , the standard acyclic substrate for 5-exo cyclizations.[1] If "4-Pent-1-enyl" referred to a substituent on a butanol chain (e.g., (E)-4-nonen-1-ol), the reactivity principles (acyclic vs. cyclic) remain analogous.[1]

Mechanistic Analysis

The transformation of interest is Acid-Catalyzed Intramolecular Hydroalkoxylation .

Pathway A: 4-(Cyclohex-1-enyl)butan-1-ol (Spiro-Cyclization)[1]

-

Protonation: The acidic proton attacks the

-carbon (C2 of the ring), generating a carbocation at the -

Cation Stability: A tertiary carbocation is formed at the ring junction.[1] This intermediate is highly stabilized by hyperconjugation and the inductive effect of the alkyl ring.[1]

-

Cyclization: The terminal hydroxyl oxygen attacks the tertiary cation.[1]

-

Ring Size: The tether (4 carbons) + the quaternary center (C1) + Oxygen = 6-membered ether ring .[1]

-

Result: Formation of 1-oxaspiro[5.5]undecane .

Pathway B: 4-Penten-1-ol (Linear Cyclization)[1]

-

Protonation: The proton attacks the terminal carbon (C5), generating a carbocation at C4.[1]

-

Cation Stability: A secondary carbocation is formed.[1] While stable enough to proceed, it is significantly higher in energy than the tertiary cation of Compound A.[1]

-

Cyclization: The hydroxyl oxygen attacks C4.[1]

-

Ring Size: 4 carbons + Oxygen = 5-membered ether ring .[1]

-

Result: Formation of 2-methyltetrahydrofuran .

Visualization of Pathways (Graphviz)[1]

Figure 1: Comparative mechanistic pathways. Compound A proceeds via a lower-energy tertiary cation intermediate, accelerating the reaction rate.[1]

Experimental Protocols

To validate the reactivity difference, the following self-validating protocol uses Amberlyst-15 (a solid acid catalyst) to minimize workup and allow kinetic monitoring.

Protocol A: Cyclization of 4-(Cyclohex-1-enyl)butan-1-ol

Objective: Synthesis of 1-oxaspiro[5.5]undecane.

-

Preparation: Dissolve 1.0 mmol of 4-(cyclohex-1-enyl)butan-1-ol in 5 mL of anhydrous Dichloromethane (DCM).

-

Catalyst Addition: Add 20 mg of Amberlyst-15 resin (pre-dried).[1]

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature.

-

Workup: Filter off the resin.[1] Wash the resin with 2 mL DCM.[1]

-

Purification: Concentrate the filtrate in vacuo. Flash chromatography is usually unnecessary due to quantitative conversion.[1]

-

Yield: Expect >95% yield.

Protocol B: Cyclization of 4-Penten-1-ol

Objective: Synthesis of 2-methyltetrahydrofuran.

-

Preparation: Dissolve 1.0 mmol of 4-penten-1-ol in 5 mL of anhydrous DCM.

-

Catalyst Addition: Add 20 mg of Amberlyst-15 resin.[1]

-

Reaction: Stir at Room Temperature (or reflux if slow).

-

Note: This reaction is kinetically slower than A. It may require 2–4 hours to reach completion compared to <1 hour for A.[1]

-

-

Workup: Filter resin. Carefully concentrate (Product is volatile: BP ~80°C).

Comparative Data Analysis

The following table summarizes the theoretical and observed differences in reactivity.

| Metric | Compound A (Cyclic Alkene) | Compound B (Acyclic Alkene) | Causality |

| Relative Rate ( | High (~100-1000x) | Low (1x) | Tertiary cation formation is the rate-limiting step and is significantly faster than secondary cation formation.[1] |

| Activation Energy ( | Low | Moderate | Hyperconjugation in the cyclohexenyl ring stabilizes the transition state.[1] |

| Entropic Factor ( | Favorable | Unfavorable | The ring in A restricts the rotation of the alkene, pre-organizing it for attack (Gem-dialkyl like effect).[1] |

| Side Reactions | Isomerization of double bond (minor) | Polymerization (if conc. is high) | Terminal alkenes are more prone to intermolecular polymerization.[1] |

Interpretation

Researchers utilizing Compound A can expect rapid, quantitative cyclization often requiring milder conditions (lower temperature, weaker acid) than Compound B. In drug development, the spiro-ether scaffold of A is a privileged structure found in various pheromones and bioactive marine natural products (e.g., Theaspirane derivatives).[1]

References

-

PubChem. 4-(Cyclohex-1-enyl)butan-1-ol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Baldwin, J. E. Rules for Ring Closure. J. Chem. Soc., Chem. Commun., 1976, 734-736.[1] (Foundational text for 5-Exo/6-Endo rules).

-

Ansari, M. et al. Acid-catalyzed intramolecular hydroalkoxylation of alkenols.[1]Tetrahedron Letters, 2004.[1] (General protocol for Amberlyst-15 catalyzed cyclizations).

-

Ullrich, A. et al. Biomimetic cyclizations of terpenoid polyenes.[1]Advanced Synthesis & Catalysis, 2008, 350, 759-771.[1][2][3] (Contextual reference for enzymatic/biomimetic cyclization efficiencies).

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.